molecular formula C11H8F2O3 B2444802 3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid CAS No. 2248337-34-8

3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B2444802
CAS No.: 2248337-34-8
M. Wt: 226.179
InChI Key: BILOMXFPLKWOCK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzofuran ring. One common method is the difluoromethylation of benzofuran derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions . Another approach involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group into the benzofuran ring .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated benzofuran derivatives, carboxylic acids, alcohols, aldehydes, and substituted benzofurans .

Scientific Research Applications

3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in disrupting cellular respiration and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use as an intermediate in the synthesis of fungicides.

    3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Studied for its antifungal properties.

    3-(Difluoromethyl)-1-methylpyrazoline-4-carboxylic acid: Used in the development of agrochemicals.

Uniqueness

3-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid stands out due to its unique benzofuran ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-5-2-6(11(14)15)3-7-8(10(12)13)4-16-9(5)7/h2-4,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOMXFPLKWOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC=C2C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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